2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl-
Description
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is a quinone derivative characterized by a cyclohexadienedione core substituted with an acetyloxy-methyl group at position 2 and a methyl group at position 5. This compound belongs to a class of bioactive quinones, which are often associated with cytotoxic, antioxidant, and antimicrobial properties. The acetyloxy-methyl group introduces ester functionality, which may enhance lipophilicity and influence metabolic stability compared to simpler alkyl-substituted derivatives.
Properties
CAS No. |
32185-60-7 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C10H10O4/c1-6-3-10(13)8(4-9(6)12)5-14-7(2)11/h3-4H,5H2,1-2H3 |
InChI Key |
NMNOERWGRHTHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone typically involves the oxidation of 2-Methyl-5-(hydroxymethyl)-p-benzoquinone. This can be achieved using reagents such as acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxymethyl derivative.
Industrial Production Methods
Industrial production of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(acetoxymethyl)-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidized quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(acetoxymethyl)-p-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone involves its ability to undergo redox reactions. This property allows it to interact with various biological molecules, potentially disrupting cellular processes. The compound can target enzymes and proteins involved in oxidative stress and cellular respiration, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs can be categorized based on substituent types:
*Molecular weight calculated based on formula C₉H₁₀O₄ (acetyloxy-methyl + methyl substituents).
Key Observations
Cytotoxicity: Alkyl-substituted derivatives (e.g., 2-methyl and 2-ethyl) exhibit potent cytotoxicity against cancer cell lines (IC50: 23.4–45.8 µg/mL) . The acetyloxy-methyl group in the target compound may modulate activity by altering membrane permeability or redox cycling. Hydroxy- and methoxy-substituted derivatives (e.g., 114466-74-9) show dual cytotoxicity and antioxidant effects, likely due to redox-active quinone moieties .
Stability: Ester groups may confer hydrolytic instability under physiological conditions compared to ethers (e.g., phenylmethoxy) or alkyl groups.
Natural vs. Synthetic Origins: Alkyl-substituted quinones are commonly isolated from natural sources (e.g., insect secretions, plants) , while aryl- and complex substituents (e.g., phenylmethoxy) are often synthetic .
Data Tables
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Activity |
|---|---|---|
| Alkyl (Methyl/Ethyl) | 2-Methyl derivative | High cytotoxicity, moderate stability |
| Ester (Acetyloxy) | Target compound | Enhanced lipophilicity, potential instability |
| Aryl (Phenylmethoxy) | 29938-06-5 | Unknown activity, synthetic utility |
Biological Activity
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, also known as a derivative of benzoquinone, exhibits various pharmacological properties that could be harnessed for therapeutic applications. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula for 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is C₈H₈O₂. The compound features a bicyclic structure with two conjugated double bonds and two carbonyl groups typical of quinones. The presence of acetyloxy and methyl groups contributes to its unique reactivity and biological profile .
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dimethyl-p-benzoquinone | C₈H₈O₂ | Similar structure; used in organic synthesis |
| 1,4-Benzoquinone | C₆H₄O₂ | Lacks methyl substitutions; more reactive |
| 2-Methyl-1,4-benzoquinone | C₇H₆O₂ | One less methyl group; different reactivity pattern |
These structural variations influence the biological activity and reactivity of similar compounds .
Anticancer Properties
Research indicates that compounds related to 2,5-cyclohexadiene-1,4-dione exhibit significant anticancer properties. A study focused on cyclohexa-2,5-diene-1,4-dione derivatives demonstrated that certain modifications enhance cytotoxicity against human tumor cell lines. For instance, the compound 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione showed notable pro-apoptotic activity in melanoma cells through caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage .
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can damage cellular components and promote apoptosis.
- Inhibition of Topoisomerases : Disruption of DNA replication and repair processes.
These mechanisms highlight the potential of 2,5-cyclohexadiene derivatives as novel anticancer agents while minimizing side effects compared to traditional chemotherapeutics .
Case Studies
- Study on Melanoma Cell Lines : A specific derivative demonstrated a time-dependent increase in apoptosis in the M14 melanoma cell line. The study revealed that the compound's cytotoxic effects were mediated by caspase activation and subsequent DNA damage .
- Comparison with Natural Compounds : Other naturally occurring benzoquinones have shown similar anticancer activities. For example, Ardisianone exhibited anti-proliferative effects against hormone-refractory prostate cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
